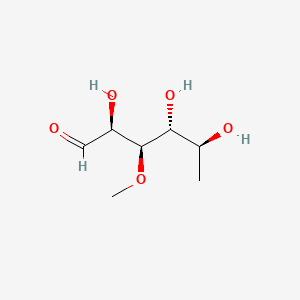

6-Deoxy-3-O-methyl-L-galactose

Description

Structure

3D Structure

Properties

CAS No. |

14064-39-2 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.184 |

IUPAC Name |

(2S,3R,4R,5S)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m0/s1 |

InChI Key |

MPQBLCRFUYGBHE-WNJXEPBRSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Characterization

Systematic Nomenclature and Isomeric Considerations of 6-Deoxy-3-O-methyl-L-galactose

The compound this compound is a methylated deoxyhexose. Its systematic name precisely describes its structure based on the parent sugar, L-galactose. The "6-Deoxy" prefix indicates the absence of the hydroxyl group at the C6 position, which is replaced by a hydrogen atom, rendering the C6 position a methyl group. The "3-O-methyl" designation signifies that the hydroxyl group at the C3 position is etherified with a methyl group. The "L-galactose" base name defines the stereochemical configuration of the chiral centers according to the Fischer projection, where the hydroxyl group on the highest-numbered chiral carbon (C5) is on the left side.

This compound is the enantiomer of 6-Deoxy-3-O-methyl-D-galactose, which is more commonly known as D-digitalose. nih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other, meaning that this compound and D-digitalose have identical physical properties except for the direction in which they rotate plane-polarized light.

| Attribute | This compound | 6-Deoxy-3-O-methyl-D-galactose (D-Digitalose) |

|---|---|---|

| Systematic Name | This compound | 6-Deoxy-3-O-methyl-D-galactose |

| CAS Number | 14064-39-2 | 523-74-0 chemsrc.com |

| Isomeric Relationship | Enantiomers |

Stereochemical Relationships with Related Deoxyhexoses and O-Methylated Sugars (e.g., L-Fucose, D-Digitalose, L-Vallarose)

The stereochemical identity of this compound is best understood by comparing it to structurally similar monosaccharides.

L-Fucose : Also known as 6-deoxy-L-galactose, L-fucose is a fundamental component of many N- and O-linked glycans and glycolipids. masterorganicchemistry.comoup.com The primary structural difference between L-fucose and this compound is the presence of the O-methyl group at the C3 position in the latter. They share the same L-galacto configuration at all chiral centers. Therefore, this compound can be systematically named 3-O-methyl-L-fucose.

D-Digitalose : As previously mentioned, D-digitalose is the D-enantiomer of this compound. nih.govnih.gov This means that the configuration of every chiral center (C2, C3, C4, and C5) is inverted relative to the L-form. D-digitalose is a naturally occurring sugar found in certain cardiac glycosides. nih.gov

L-Vallarose : This sugar is systematically named 6-deoxy-3-O-methyl-L-altrose. nih.gov Altrose is a C3 epimer of galactose. Consequently, L-Vallarose is the C3 epimer of this compound. This epimeric relationship signifies that the two compounds differ only in the stereochemical arrangement of the hydroxyl and methyl ether groups at the C3 position.

| Compound | Systematic Name | Relationship to this compound | Key Structural Difference |

|---|---|---|---|

| L-Fucose | 6-Deoxy-L-galactose | Parent Deoxy Sugar | Lacks 3-O-methyl group |

| D-Digitalose | 6-Deoxy-3-O-methyl-D-galactose | Enantiomer | Opposite configuration at all chiral centers |

| L-Vallarose | 6-Deoxy-3-O-methyl-L-altrose | C3 Epimer | Opposite configuration at C3 |

Configurational and Conformational Aspects Influencing Biological Recognition

The specific three-dimensional structure of a sugar molecule is critical for its interaction with biological systems, such as enzymes and receptors. Both the fixed configuration of chiral centers and the flexible conformation of the molecule play significant roles.

Configurational Influence: The L-configuration of this compound is a key determinant of its biological role. While D-sugars are more common in mammalian metabolism, L-sugars like L-fucose play crucial roles in specific recognition events, such as in blood group antigens and selectin-mediated cell adhesion. The methylation at the C3 position further specifies its identity. O-methylation of sugars is a known, albeit uncommon, modification in glycoproteins of some invertebrates and plants, where it can be involved in molecular recognition processes. nih.govnih.gov For instance, terminal 3-O-methylgalactose residues have been identified in the glycan chains of gastropod haemocyanins, suggesting a role in antigenicity. nih.gov The presence of the methyl group can serve as a signal to terminate the elongation of a glycan chain. nih.gov

Conformational Influence: In solution, pyranose sugars like galactose derivatives predominantly adopt a stable chair conformation. For galactose, this is the 4C1 conformation, where the C4 hydroxyl group is in an axial position. researchgate.net This conformational preference is crucial for how the molecule presents its functional groups for interaction. The addition of a methyl group at the C3 position can influence the molecule's properties by increasing its hydrophobicity and potentially altering the hydrogen-bonding network with a receptor's binding site. acs.org Studies on the interaction of methyl groups with adjacent sugar rings in DNA have shown that steric clashes can significantly influence backbone conformation and flexibility. nih.gov Similarly, the 3-O-methyl group in this compound would be expected to influence its binding affinity and specificity for enzymes and lectins by introducing steric constraints and altering local polarity. Research on 3-O-methyl-glucose has demonstrated that while it can be recognized and even phosphorylated by hexokinase, the methyl group prevents it from being further processed in metabolic pathways, highlighting that a methyl group can permit initial binding but block subsequent catalytic steps. nih.gov

Natural Abundance and Biological Distribution

Occurrence in Prokaryotic Organisms

The cell surfaces of bacteria are adorned with a diverse array of complex carbohydrates, or glycoconjugates, which play crucial roles in the organism's interaction with its environment. 6-Deoxy-3-O-methyl-L-galactose has been identified as a component of these surface structures in certain bacterial species.

Bacteria synthesize a vast number of unique sugars, often referred to as "rare" sugars, that are not typically found in mammalian cells. acs.org Among these are 6-deoxysugars, which are enriched in bacteria and are integral components of various cell envelope glycoconjugates. acs.org These deoxysugars can be found in lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria, as well as in extracellular polysaccharides (EPS), and glycoproteins. oup.comfrontiersin.org

LPS molecules consist of a lipid A anchor, a core oligosaccharide, and a highly variable O-antigen polysaccharide chain. thermofisher.comnih.gov The O-antigen is the most exposed part of the LPS molecule and contributes significantly to the antigenic diversity of bacterial strains. nih.govoup.commdpi.com The monosaccharide composition of the O-antigen is highly variable and can include a range of common and rare sugars. frontiersin.orgthermofisher.com For instance, the O-specific polysaccharide of certain strains of Pseudomonas maltophilia has been found to contain 6-deoxy-L-talose, a related 6-deoxysugar. caymanchem.com The biosynthesis of these complex polysaccharides involves nucleotide-activated sugar precursors. oup.comnih.gov

Modified sugars, including methylated and deoxy- forms, contribute to this structural diversity. For example, an O-acetylated glycan containing 3-O-methyl-6-deoxy-L-talose has been identified in the S-layer of Thermoanaerobacterium thermoaerophilus. asm.org The presence of such unique sugars in surface polysaccharides underscores their importance in mediating interactions between the bacterium and its environment, including host organisms. acs.orgoup.com

Table 1: Examples of 6-Deoxysugars in Bacterial Polysaccharides

| Bacterial Species | Polysaccharide Type | 6-Deoxysugar Component | Reference(s) |

| Escherichia coli (certain strains) | Lipopolysaccharide (O-Antigen) | 6-deoxy-L-talose | caymanchem.com |

| Pseudomonas maltophilia | Lipopolysaccharide (O-Antigen) | 6-deoxy-L-talose | caymanchem.com |

| Streptococcus bovis | Cell Wall Glycan | 6-deoxy-L-talose | caymanchem.com |

| Mycobacterium species | Mycolyl-arabinogalactan-peptidoglycan (mAGP) complex | L-rhamnose | frontiersin.orgnih.gov |

| Thermoanaerobacterium thermoaerophilus | S-layer Glycan | 3-O-methyl-6-deoxy-L-talose | asm.org |

Distribution in Eukaryotic Systems

The occurrence of this compound is not limited to prokaryotes; it has also been identified in various eukaryotic organisms, including plants and fungi.

Plant cell walls are complex structures composed of a variety of polysaccharides. Pectins are a major component of the primary cell wall, and among them is the intricate polysaccharide rhamnogalacturonan II (RG-II). nih.gov In a study of an Arabidopsis thaliana mutant deficient in L-fucose, it was discovered that a non-reducing terminal 2-O-methyl L-galactosyl residue replaced the typical 2-O-methyl L-fucosyl residue in the RG-II structure. nih.gov This finding highlights the metabolic plasticity in plants and the potential for substitution with structurally similar sugars. Rhamnogalacturonan-I (RG-I), another pectic polysaccharide, has a backbone of repeating rhamnose and galacturonic acid units, with side chains of arabinans and galactans. researchgate.net

In the marine environment, algae are a rich source of diverse polysaccharides. researchgate.net Red algae, in particular, produce sulfated galactans known as carrageenans, which have a backbone of alternating 3-linked and 4-linked galactose residues. uq.edu.au Some species of Australian red algae from the genus Rhabdonia have been found to produce highly methylated carrageenans. uq.edu.au Specifically, the polysaccharide from Rhabdonia coccinea is rich in 6-O-methylgalactose, and the polysaccharide from Rhabdonia verticillata contains significant amounts of 3-O-methylgalactose. uq.edu.au Green algae also produce complex sulfated polysaccharides, where rhamnose is a common component. researchgate.net

While L-fucose is a known component of glycans in many eukaryotes, its presence in fungal glycoproteins was long thought to be absent. researchgate.net However, research has revealed that L-fucose is a prominent feature of protein-linked glycans in some fungi. researchgate.net In the fruit bodies of several basidiomycetes, N-glycans and O-glycans containing deoxyhexose residues have been detected. researchgate.net In chanterelle mushrooms (Cantharellus cibarius), L-fucose was identified in oligomannosidic N-glycans. researchgate.net Although direct evidence for this compound in fungi is less common, the presence of related deoxy- and methylated sugars suggests the enzymatic machinery for such modifications exists within the fungal kingdom. For instance, GDP-L-fucose, the activated form of L-fucose, has been detected in fungi. researchgate.net The biosynthesis of L-galactose in fungi proceeds through a pathway involving GDP-L-galactose. pnas.org

Table 2: Occurrence of this compound and Related Sugars in Eukaryotes

| Organism | Polysaccharide/Glycan | Specific Sugar Identified | Reference(s) |

| Arabidopsis thaliana (mur1 mutant) | Rhamnogalacturonan II (Pectin) | 2-O-methyl L-galactose | nih.gov |

| Rhabdonia coccinea (Red Alga) | Carrageenan | 6-O-methylgalactose | uq.edu.au |

| Rhabdonia verticillata (Red Alga) | Carrageenan | 3-O-methylgalactose | uq.edu.au |

| Cantharellus cibarius (Chanterelle Mushroom) | N-glycans and O-glycans | L-fucose (a 6-deoxysugar) | researchgate.net |

Characterization in Environmental Organic Matter (e.g., Marine Dissolved Organic Matter)

Dissolved organic matter (DOM) in the ocean represents one of the largest active carbon reservoirs on Earth. ucsc.edu A significant fraction of this DOM is in the form of high molecular weight (HMW) polysaccharides. researchgate.nethawaii.edu Chemical analyses of HMW DOM have revealed that it is rich in carbohydrates, with a notable abundance of deoxysugars and methylated sugars. researchgate.netresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy and chemical degradation studies have shown that 6-deoxysugars and methyl sugars are major components of HMW DOM. researchgate.netresearchgate.net The presence of these sugars suggests a significant contribution from plant and bacterial structural carbohydrates, such as cell wall polysaccharides. researchgate.net Periodate oxidation experiments further support this, indicating that much of the alkyl carbon previously attributed to lipids is actually from the methyl groups of acetamide (B32628) and 6-deoxysugars. researchgate.net The aldose distribution in oceanic ultrafiltered DOM (UDOM) is characterized by a high content of galactose and deoxysugars, a composition that is remarkably consistent across different ocean depths and locations. ucsc.edu This suggests that these polysaccharides are relatively stable and persist in the deep ocean. ucsc.edu While direct identification of this compound in these complex mixtures is challenging, the prevalence of both 6-deoxy and methylated sugar moieties strongly implies its potential presence and contribution to the pool of marine DOM. researchgate.netresearchgate.netwhoi.edu

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Biosynthesis Routes of 6-Deoxyhexoses and Methylated Derivatives

The de novo synthesis of 6-deoxyhexoses, including the precursors to 6-Deoxy-3-O-methyl-L-galactose, typically begins with common nucleotide-activated sugars. nih.govoup.com These pathways are evolutionarily conserved and have been identified in bacteria, plants, and mammals. oup.com

Precursor Utilization and Initial Enzymatic Transformations (e.g., GDP-D-Mannose Pathway)

The primary precursor for the biosynthesis of many 6-deoxyhexoses is Guanosine Diphosphate-D-mannose (GDP-D-mannose). wikipedia.orgoup.com This pathway is a key route for producing GDP-L-fucose, a related 6-deoxyhexose. oup.comoup.com The initial and rate-limiting step in this pathway is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govpnas.org This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD). oup.comwikipedia.org This intermediate, GDP-4-keto-6-deoxy-D-mannose, is a critical branch point from which various 6-deoxyhexoses can be synthesized. oup.comnih.gov

Another significant pathway for 6-deoxyhexose synthesis starts from deoxythymidine diphosphate-D-glucose (dTDP-D-glucose). nih.govqmul.ac.uk This pathway leads to the formation of dTDP-L-rhamnose and other related sugars. nih.gov The initial steps involve the conversion of glucose-1-phosphate to dTDP-D-glucose, followed by the action of dTDP-D-glucose 4,6-dehydratase (RmlB), which creates the intermediate dTDP-4-keto-6-deoxy-D-glucose. oup.comnih.gov

Mechanistic Insights into Key Enzymes (e.g., GDP-D-Mannose 4,6-Dehydratases, Epimerases, Methyltransferases)

The enzymes involved in these biosynthetic pathways exhibit remarkable specificity and efficiency. Their mechanisms have been the subject of extensive research.

GDP-D-Mannose 4,6-Dehydratases (GMD): This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The catalytic mechanism of GMD involves three main steps:

Oxidation: The C4 hydroxyl group of the mannose ring is oxidized to a keto group. oup.comnih.gov

Dehydration: This is followed by the elimination of a water molecule from C5 and C6. nih.govresearchgate.net

Reduction: The C6 position is subsequently reduced, resulting in a methyl group. oup.comnih.gov This process utilizes NADP(H) as a cofactor. oup.com

Epimerases: Following the formation of the 4-keto-6-deoxy intermediate, epimerases play a crucial role in altering the stereochemistry of the sugar molecule. For instance, in the GDP-L-fucose pathway, the intermediate GDP-4-keto-6-deoxy-D-mannose undergoes epimerization at both the C3 and C5 positions. oup.com This changes the configuration from D to L, yielding GDP-4-keto-6-deoxy-L-galactose. oup.com In some bacteria, a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/reductase (GMER), catalyzes both this epimerization and the final reduction step. oup.com Similarly, in the dTDP-L-rhamnose pathway, dTDP-4-dehydro-6-deoxy-α-D-glucose 3,5-epimerase (RmlC) is responsible for the epimerization steps. nih.govenzyme-database.org

Methyltransferases: The final step in the formation of this compound involves the addition of a methyl group at the C3 position. This reaction is catalyzed by a specific O-methyltransferase. These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl donor. d-nb.infoacs.org The enzyme recognizes the specific nucleotide sugar precursor and transfers the methyl group to the C3 hydroxyl group. While the precise methyltransferase for this compound is not extensively characterized in all organisms, studies on similar enzymes, such as those involved in the biosynthesis of L-mycarose and other methylated sugars, provide a model for its action. d-nb.info These methyltransferases often exhibit a conserved Rossmann fold, which is characteristic of SAM-dependent methyltransferases. acs.org

Table 1: Key Enzymes in 6-Deoxyhexose Biosynthesis

| Enzyme | Abbreviation | EC Number | Function | Pathway | Reference |

|---|---|---|---|---|---|

| GDP-D-mannose 4,6-dehydratase | GMD | 4.2.1.47 | Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. | GDP-L-fucose | oup.comwikipedia.org |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/reductase | GMER | N/A | Catalyzes the epimerization at C3 and C5 and the final reduction to form GDP-L-fucose. | GDP-L-fucose | oup.com |

| dTDP-D-glucose 4,6-dehydratase | RmlB | 4.2.1.46 | Catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | dTDP-L-rhamnose | oup.comqmul.ac.uk |

| dTDP-4-dehydrorhamnose 3,5-epimerase | RmlC | 5.1.3.13 | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose. | dTDP-L-rhamnose | nih.govenzyme-database.org |

| O-methyltransferase | N/A | 2.1.1.- | Transfers a methyl group from SAM to the C3 hydroxyl group of the precursor sugar. | Methylated 6-deoxyhexoses | d-nb.infoacs.org |

Genetic Determinants and Gene Clusters Involved in Biosynthesis

The genes encoding the enzymes for 6-deoxyhexose biosynthesis are often found organized in clusters within the genomes of bacteria. nih.govresearchgate.net This co-localization facilitates the coordinated expression of the necessary enzymes. For example, in Saccharopolyspora erythraea, the genes for the biosynthesis of the deoxysugar L-mycarose are clustered together. nih.govresearchgate.net Similarly, gene clusters for the synthesis of GDP-L-fucose have been identified in Helicobacter pylori. oup.com

These gene clusters typically include the genes for the initial dehydratase, the epimerase(s), the reductase, and any modifying enzymes such as methyltransferases or aminotransferases. oup.comnih.gov The presence and organization of these gene clusters can be used to predict the ability of an organism to synthesize specific deoxysugars. In Coxiella burnetii, bioinformatic analysis has been used to predict the biosynthetic pathway for virenose, a unique methylated 6-deoxyhexose, by identifying a putative gene cluster containing genes for a methyltransferase and other necessary enzymes. d-nb.info

Salvage Pathways and Nucleotide Sugar Formation

In addition to de novo synthesis, cells can also utilize salvage pathways to produce nucleotide sugars from free monosaccharides obtained from the environment or from the breakdown of glycoconjugates. nih.govnih.gov For 6-deoxyhexoses like L-fucose, this pathway involves the phosphorylation of the free sugar by a specific kinase, followed by the attachment of a nucleoside diphosphate (B83284) by a pyrophosphorylase. oup.com For example, L-fucose kinase phosphorylates L-fucose to L-fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase. oup.com

While the salvage pathway for this compound has not been explicitly detailed, it is plausible that a similar mechanism could exist if the free sugar is available. However, the de novo pathway is generally considered the primary route for the synthesis of these complex and often specialized sugars. The efficiency of salvage pathways can be substantial for more common sugars like N-acetylglucosamine. nih.gov

Substrate Specificity and Engineering of Biosynthetic Enzymes

The enzymes involved in 6-deoxyhexose biosynthesis often exhibit a degree of substrate flexibility, which has opened up avenues for metabolic engineering and combinatorial biosynthesis. nih.govresearchgate.net By expressing genes from different biosynthetic pathways in a heterologous host, it is possible to create novel sugar structures.

For instance, the substrate specificity of glycosyltransferases, the enzymes that transfer the activated sugar to an acceptor molecule, can be exploited. Some glycosyltransferases have been shown to accept a range of nucleotide sugar donors, allowing for the creation of new glycosylated compounds. nih.gov

Furthermore, the biosynthetic enzymes themselves can be engineered to alter their substrate specificity or catalytic activity. For example, the relaxed substrate specificity of some TDP-sugar biosynthetic enzymes facilitates the production of new natural product analogs. nih.gov This has been demonstrated in Streptomyces fradiae, where the introduction of genes from another macrolide producer led to the synthesis of novel macrolides with altered glycosylation patterns. researchgate.net The engineering of these pathways holds significant promise for the production of new bioactive compounds. acs.org

Metabolic Fates and Catabolism

Enzymatic Degradation Pathways of L-Galactose and its Derivatives

The catabolism of L-galactose and its derivatives, including 6-deoxy-L-galactose (L-fucose), is distinct from the well-characterized pathways for D-galactose. In mammals, L-fucose can be metabolized into pyruvate (B1213749) and L-lactate. researchgate.netnih.gov This process is initiated by L-fucose dehydrogenase, which oxidizes the sugar to L-fucono-1,5-lactone. nih.gov

In bacteria, several pathways for the degradation of L-galactose and its deoxy-derivatives have been identified. For instance, a novel pathway for L-galactose metabolism was discovered in the human gut bacterium Bacteroides vulgatus. acs.org This pathway involves three enzymes that convert L-galactose to D-tagaturonate. acs.org The initial step is the oxidation of L-galactose to L-galactono-1,5-lactone by L-galactose dehydrogenase. acs.org

Furthermore, non-phosphorylative pathways for the metabolism of L-fucose, D-arabinose, and L-galactose exist in some bacteria. researchgate.net These pathways demonstrate metabolic promiscuity, where enzymes can act on structurally similar sugars. researchgate.netmdpi.com For example, some enzymes in the L-fucose pathway can also process L-galactose. researchgate.net The degradation of 6-deoxyhexoses like L-fucose is a critical process in both bacterial and animal cells. nih.gov

The degradation of complex polysaccharides containing L-galactose derivatives, such as porphyran (B1173511) found in red algae, involves a consortium of enzymes. nih.gov Porphyran contains L-galactose-6-sulfate and 6-O-methyl-D-galactose. nih.gov Its breakdown requires the synergistic action of porphyranases and other enzymes that remove side groups, such as sulfatases and demethylases. nih.gov Specifically, cytochrome P450 monooxygenases are responsible for the demethylation of 6-O-methyl-D-galactose, a crucial step for further degradation. nih.gov

Role in Microbial Carbon and Energy Metabolism

Microorganisms can utilize a wide array of sugars as their sole source of carbon and energy. asm.orgnih.gov L-fucose (6-deoxy-L-galactose) and its derivatives are important carbon sources for various bacteria. nih.gov The ability to metabolize these sugars provides a competitive advantage to microbes in environments where such compounds are prevalent, such as the human gut or marine ecosystems. acs.orgnih.gov

In some bacteria, the metabolic pathways for L-fucose and L-galactose are linked. For example, in certain mutants, the regulatory system for L-fucose metabolism can also be induced by L-galactose. researchgate.net This co-regulation suggests an evolutionary adaptation to efficiently utilize structurally related sugars.

The breakdown of L-galactose and its derivatives ultimately funnels into central metabolic pathways. For instance, the catabolism of L-fucose in some bacteria and mammals yields pyruvate and L-lactate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.netnih.gov Similarly, the degradation of L-galactose in Bacteroides vulgatus produces D-tagaturonate, which is further metabolized to intermediates of central metabolism like pyruvate and D-glyceraldehyde-3-phosphate. acs.org

Characterization of Catabolic Enzymes and Their Substrate Recognition

The enzymes involved in the catabolism of L-galactose and its derivatives exhibit specific substrate recognition patterns. L-galactose dehydrogenase, a key enzyme in several pathways, shows a high affinity for L-galactose. acs.orgnih.gov For instance, the L-galactose dehydrogenase from Bacteroides vulgatus (Bvu0219) is highly specific for L-galactose, with its catalytic efficiency for other sugars like L-glucose and L-fucose being significantly lower. acs.org

Table 1: Kinetic Parameters of L-Galactose Dehydrogenase (Bvu0219) for Various Substrates acs.org

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| L-Galactose | 21 | 0.10 | 2.0 x 10⁵ |

| L-Glucose | 0.018 | 0.90 | 20 |

| D-Arabinose | 0.015 | 1.8 | 8.3 |

| L-Fucose | 0.007 | 1.2 | 5.8 |

| D-Altrose | 0.003 | 2.5 | 1.2 |

The structural basis for substrate specificity has been investigated for some of these enzymes. For example, the crystal structure of L-galactose dehydrogenase from spinach reveals features that determine its preference for L-galactose and the cofactor NAD⁺. nih.gov

Metabolic promiscuity is also a feature of some catabolic enzymes. Enzymes in the non-phosphorylative pathways of L-fucose, D-arabinose, and L-galactose can act on multiple substrates. researchgate.netmdpi.com This flexibility allows microorganisms to adapt to varying availability of different sugar sources in their environment. The study of these enzymes and their substrate recognition mechanisms is crucial for understanding the metabolic diversity of microorganisms and for potential applications in biocatalysis and metabolic engineering.

Chemical and Chemoenzymatic Synthetic Methodologies for Academic Research

De Novo Asymmetric Synthesis from Non-Carbohydrate Precursors

De novo synthesis offers a powerful route to rare sugars like 6-deoxy-3-O-methyl-L-galactose by constructing the carbohydrate backbone from simple, achiral starting materials. This approach allows for precise control over stereochemistry through the use of asymmetric reactions.

A notable strategy involves the asymmetric dihydroxylation of vinylfurans to create key chiral intermediates. mdpi.com For instance, the synthesis of L-hexoses has been achieved through a highly stereoselective de novo approach. rhhz.net The Achmatowicz rearrangement is another key transformation in de novo carbohydrate synthesis, enabling the conversion of furan (B31954) derivatives into pyranones, which serve as versatile carbohydrate building blocks. mdpi.com This method simplifies the stereochemical complexity of hexoses, reducing the 32 possible isomers to a more manageable number. mdpi.com

While powerful, de novo syntheses can be lengthy and require multiple steps, including the careful introduction of each stereocenter and functional group. researchgate.net

Stereoselective Transformation Strategies from Related Monosaccharides (e.g., D-Mannose, D-Galactose)

An alternative and often more practical approach to obtaining this compound involves the stereoselective modification of abundant monosaccharides like D-galactose or D-mannose. rhhz.networdpress.com This strategy leverages the existing stereochemistry of the starting material and introduces the desired modifications through a series of targeted reactions.

The conversion of a common D-sugar to a rare L-sugar necessitates inversion of stereocenters (epimerization) and selective removal of hydroxyl groups (deoxygenation). rhhz.netrsc.org

Deoxygenation: The 6-deoxy functionality is a hallmark of the target molecule. A common method for achieving this is the Barton-McCombie deoxygenation, which proceeds via a xanthate intermediate. rsc.org This reaction has proven effective in converting 6-hydroxy-L-galactosides into the corresponding 6-deoxy-L-fucosides (L-fucose is 6-deoxy-L-galactose). rsc.org Other strategies for selective deoxygenation include catalytic hydrogenation/hydrogenolysis following an acid-catalyzed dehydration. psu.edu Light-driven, catalyst-free deoxygenation of carbohydrate lactones has also emerged as a sustainable method for producing 2-deoxy sugar precursors. acs.org

Epimerization: To transform a D-galactose or D-mannose precursor into the L-galactose series, epimerization at one or more stereocenters is required. The Mitsunobu reaction is a widely used method for inverting the stereochemistry of secondary alcohols. acs.orgnih.gov For instance, the epimerization of a glucose derivative at C-3 can be achieved using a Mitsunobu reaction, although unexpected rearrangements can sometimes occur depending on the substrate and reaction conditions. acs.orgnih.gov In some cases, the galactose derivative has been shown to yield the expected epimerization product almost exclusively. acs.orgnih.gov Enzymatic epimerization offers a highly specific alternative to chemical methods. For example, UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. reactome.org

Introducing the methyl group at the C-3 position requires regioselective O-methylation, which in turn depends on sophisticated protecting group strategies to differentiate the various hydroxyl groups of the monosaccharide.

Protecting Group Strategies: The selective protection and deprotection of hydroxyl groups are crucial for directing reactions to specific positions on the sugar ring. rsc.orgscholaris.ca Common protecting groups in carbohydrate chemistry include benzylidene acetals, which can protect the 4- and 6-hydroxyls of galactosides, leaving the 2- and 3-hydroxyls available for further modification. nih.govnih.gov Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are also widely used due to their stability and selective removal under specific conditions. google.combeilstein-journals.org The use of a 4,6-O-di-tert-butylsilylene (DTBS) protecting group on L-galactosyl donors has been shown to strongly direct glycosylation to form α-L-galactosides. rsc.org

Regioselective O-Methylation: Once the desired hydroxyl group is exposed, methylation can be carried out. One method involves the use of copper chelates to activate the 2,3-diol of a 4,6-O-benzylidene-protected galactopyranoside, followed by the introduction of a methylating agent. nih.gov This approach allows for regioselective methylation at the C-3 position.

A new synthesis of D-digitalose (6-deoxy-3-O-methyl-D-galactose) was achieved from 1,2-O-isopropylidene-3-O-methyl-α-D-galactofuranose. rsc.org This intermediate was converted to an epoxide, which was then opened with a hydride reagent to introduce the 6-deoxy functionality. rsc.org Subsequent hydrolysis of the protecting groups yielded the final product. rsc.org

Chemoenzymatic Approaches for the Synthesis of this compound and its Glycoconjugates

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of enzymatic transformations. nih.gov This approach is particularly valuable for the synthesis of complex carbohydrates and their glycoconjugates.

Enzymes such as glycosyltransferases, isomerases, and epimerases play a key role in the biosynthesis of galactose derivatives. nih.gov For instance, the biosynthesis of GDP-L-fucose, a 6-deoxyhexose, from GDP-D-mannose involves a dehydratase and a bifunctional epimerase/reductase. oup.com The epimerase function of this enzyme converts the intermediate GDP-4-keto-6-deoxy-D-mannose to GDP-4-keto-6-deoxy-L-galactose, highlighting the power of enzymes to control stereochemistry. oup.com

While specific chemoenzymatic syntheses of this compound are not extensively detailed in the provided search results, the principles of enzymatic catalysis are applicable. A potential chemoenzymatic route could involve the enzymatic glycosylation of a chemically synthesized, selectively protected 6-deoxy-L-galactose acceptor. Glycosyltransferases could be employed to attach this sugar to other molecules, forming glycoconjugates.

Synthesis of Derivatized Analogs for Probing Biological Systems (e.g., Fluorinated, Seleno-containing analogs)

To study the interactions of carbohydrates with proteins and other biological molecules, researchers often synthesize derivatized analogs containing reporter atoms like fluorine or selenium. rsc.orgresearchgate.netnih.gov These atoms have favorable NMR properties (¹⁹F and ⁷⁷Se) that allow for detailed structural and functional studies.

Fluorinated Analogs: Fluorine can be introduced into carbohydrates through nucleophilic or electrophilic fluorination reactions. rsc.orgresearchgate.net For example, 6-deoxy-6-fluoro-D-galactose has been synthesized and studied for its biological effects. nih.gov The synthesis of 6-deoxy-6-fluoro-L-galactose derivatives has also been reported, using 1,2:3,4-di-O-isopropylidene-L-galactose as a starting material. nih.govresearchgate.net

Seleno-containing Analogs: Selenoglycosides are valuable tools for structural biology. rsc.orgresearchgate.netnih.gov The synthesis of methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside has been accomplished by treating the corresponding bromo sugar with dimethyl diselenide and a reducing agent. rsc.orgresearchgate.netnih.govresearchgate.net Other seleno-containing galactose analogs have been synthesized via the coupling of a D-galactosyl selenolate with a suitable electrophile. rsc.orgresearchgate.netnih.gov

These derivatized analogs serve as important probes to elucidate the roles of specific hydroxyl groups in molecular recognition events.

Integration Within Complex Glycan Structures and Biological Functions

Role as a Monomeric Unit in Polysaccharides (e.g., Plant Pectins, Fungal Glycans)

6-Deoxy-3-O-methyl-L-galactose, often referred to in literature by its synonym 3-O-methyl-L-fucose, has been identified as a constituent of plant pectins. rsc.orgnih.govresearchgate.netitu.edu.tr Specifically, it is one of the several uncommon sugars that make up the highly complex and conserved pectic domain known as rhamnogalacturonan-II (RG-II). nih.govdokumen.pub The RG-II domain has a backbone of α-(1→4)-linked D-galacturonic acid residues, but it is distinguished by four different oligosaccharide side chains that are attached to it. nih.gov These side chains are composed of 12 different types of sugars, including the rare 3-O-methyl-L-fucose. nih.gov

The structure of RG-II is remarkably conserved across many plant species, suggesting it plays a fundamental role in the primary cell wall. nih.gov The presence of unusual and modified sugars like 3-O-methyl-L-fucose is thought to be critical for the unique three-dimensional structure and function of the pectin (B1162225) network. While methylated sugars are also found in fungal glycans, the specific identification of this compound in fungal polysaccharides is not prominently documented in current scientific literature.

Table 1: Selected Uncommon Monosaccharide Components of Rhamnogalacturonan-II (RG-II) in Plant Pectins

| Monosaccharide | Common Abbreviation |

| 3-O-methyl-L-fucose | 3-O-Me-L-Fuc |

| 2-O-methyl-D-xylose | 2-O-Me-D-Xyl |

| Apiose | Api |

| Aceric acid | AceA |

| 3-Deoxy-D-manno-octulosonic acid | Kdo |

| 3-Deoxy-D-lyxo-heptulosaric acid | Dha |

This table highlights some of the rare and modified sugars, including 3-O-methyl-L-fucose (a synonym for this compound), that contribute to the structural complexity of the RG-II domain in plant pectins. nih.govdokumen.pub

Incorporation into Glycopeptides and Glycolipids

Evidence points to the incorporation of this compound into complex glycoconjugates, particularly glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. Under the synonym L-digitalose, this sugar is a known component of certain cardiac glycosides and other natural product glycosides. dokumen.pubacs.org For example, the pregnane (B1235032) glycoside velutinoside A, isolated from the plant Mandevilla velutina, features a pentasaccharide chain that terminates with a single L-digitalose residue linked via a β-glycosidic bond. acs.org The synthesis of this complex pentasaccharide has confirmed the role of L-digitalose as a building block in such natural products. acs.org While its presence in glycopeptides is not as clearly defined, related methylated sugars have been identified in glycoproteins, suggesting a possibility for this modification.

Contribution to Cell-Cell Recognition and Adhesion Mechanisms

The specific contribution of this compound to cell-cell recognition is intrinsically linked to its role within larger glycan structures. In plants, its presence within the highly conserved RG-II domain of pectin is significant. nih.gov Pectin is a major component of the middle lamella and primary cell wall, structures that are essential for mediating cell-to-cell adhesion and maintaining the structural integrity of plant tissues. nih.gov The complex and specific arrangement of sugars in RG-II, including its unusual methylated components, is believed to be crucial for forming the cross-linked pectin network that holds cells together.

Influence on Host-Microbe Interactions and Immunological Recognition

The surfaces of cells are decorated with a layer of glycans that mediate interactions with the environment, including other organisms. Rare sugars, particularly methylated and deoxy L-sugars that are not typically found in mammals, can act as distinct molecular signatures in host-microbe interactions. scribd.com The presence of 3-O-methyl-L-fucose in the plant cell wall places it at the forefront of interactions between plants and microbes. rsc.orgnih.gov

In immunological contexts, carbohydrate-binding proteins known as lectins are key players in recognition. The specificity of lectin binding can be exquisitely sensitive to modifications of the sugar, such as methylation. epdf.pub The substitution of a hydroxyl group with a methyl group, as in this compound, alters the hydrogen-bonding capacity and steric profile of the sugar. This modification can either prevent or enhance binding by host or microbial lectins, thereby influencing processes like pathogen recognition, the establishment of symbiotic relationships, and immunological responses. epdf.pub While direct immunological studies on this specific sugar are limited, the general principle is that such uncommon sugars on cell surfaces are critical determinants in the molecular dialogue between hosts and microbes. scribd.com

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural identification of 6-Deoxy-3-O-methyl-L-galactose. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

High-Resolution NMR Spectroscopy provides detailed information about the chemical environment of each atom within the molecule. Both ¹H and ¹³C NMR are utilized to piece together the sugar's structure. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their connectivity and stereochemistry. For instance, the anomeric proton's signal and its coupling constant can determine the α or β configuration of the glycosidic bond. tandfonline.com The presence of a methyl group at the C-3 position is confirmed by a characteristic signal in the ¹H NMR spectrum, while the deoxy function at C-6 is indicated by the absence of a hydroxymethyl group and the presence of a methyl group signal. researchgate.net In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide further structural confirmation. The anomeric carbon resonates in a specific region (δC ~ 90–100 ppm), and the methyl carbon of the 3-O-methyl group also has a characteristic chemical shift. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, respectively, providing unambiguous structural assignment. researchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of volatile derivatives of the sugar. nih.gov The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized sugar, and the fragmentation pattern provides clues about its structure. researchgate.net For example, the loss of specific fragments can indicate the positions of methyl and deoxy groups. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

Table 1: Representative NMR Data for Related 6-Deoxy and Methylated Sugars

| Nucleus | Chemical Shift Range (ppm) | Significance |

|---|---|---|

| ¹H (Anomeric) | 4.5 - 5.5 | Indicates the anomeric configuration (α or β). |

| ¹H (Methyl) | 1.2 - 1.4 | Corresponds to the methyl protons of the 6-deoxy group. |

| ¹H (O-Methyl) | 3.3 - 3.6 | Corresponds to the protons of the 3-O-methyl group. |

| ¹³C (Anomeric) | 90 - 105 | Characteristic for the anomeric carbon. |

| ¹³C (Methyl) | 15 - 20 | Corresponds to the carbon of the 6-deoxy methyl group. nih.gov |

| ¹³C (O-Methyl) | 55 - 60 | Corresponds to the carbon of the 3-O-methyl group. |

Note: Specific chemical shifts can vary depending on the solvent and the specific structure of the larger molecule in which the sugar residue is found.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS for Glycan Profiling)

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as hydrolysates of natural products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For sugars, reversed-phase or normal-phase HPLC can be used, often with derivatization to enhance detection by UV or fluorescence detectors. sigmaaldrich.comsigmaaldrich.com The retention time of the compound is a key parameter for its identification, which is confirmed by comparing it to a known standard. HPLC can be used for both qualitative and quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile compounds. For the analysis of sugars like this compound, they are first derivatized to make them volatile, for example, by peracetylation or permethylation. mdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each component. GC-MS is particularly useful for glycan profiling, where the monosaccharide composition of a complex carbohydrate is determined. cdnsciencepub.com The retention time and mass spectrum of the derivatized this compound are compared to those of a standard for positive identification and quantification.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Sample Preparation | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Separation based on polarity. | Often requires derivatization for detection. | High resolution, suitable for non-volatile compounds. | May require specific columns and mobile phases. |

| GC-MS | Separation based on volatility and mass-to-charge ratio. | Requires derivatization to increase volatility. | High sensitivity and structural information from MS. | Destructive technique, limited to volatile compounds. |

Glycomics and Glycoproteomics Approaches for Contextual Analysis

To understand the biological role of this compound, it is crucial to analyze it within its native context, which is often as a component of a larger glycan attached to a protein (glycoprotein). Glycomics and glycoproteomics are the fields dedicated to the large-scale study of glycans and glycoproteins, respectively.

Glycomics focuses on the comprehensive analysis of the entire set of glycans (the glycome) in a biological sample. escholarship.org This typically involves the release of glycans from glycoproteins, followed by their separation and characterization, often using mass spectrometry. nih.gov The presence of this compound within a complex glycan can be detected by the characteristic mass of this residue. nih.gov Techniques like permethylation are often used to stabilize sialic acids and improve ionization efficiency in mass spectrometry. mdpi.com

Glycoproteomics , on the other hand, aims to identify the specific proteins that are glycosylated and to characterize the structure of the attached glycans at specific sites. nih.gov This provides a more detailed picture of how this compound is utilized in a biological system. Mass spectrometry-based approaches are central to glycoproteomics, allowing for the identification of glycopeptides (peptides with attached glycans) and the determination of the glycan structure. mdpi.com

The presence of a methyl group on a sugar, such as in this compound, can be localized within a glycan structure using specialized mass spectrometry techniques. For example, deuterium (B1214612) permethylation can be used to distinguish between naturally occurring methyl groups and those added during sample preparation. nih.gov

Isotopic Labeling and Tracing for Biosynthetic and Metabolic Studies

Isotopic labeling is a powerful tool for investigating the biosynthesis and metabolism of this compound. scripps.edu This involves introducing atoms with a non-natural isotopic composition (e.g., ¹³C, ²H, ¹⁵N) into precursor molecules and tracking their incorporation into the final product. biorxiv.orgsigmaaldrich.com

By feeding cells or organisms with isotopically labeled precursors, such as labeled glucose or methionine (as a methyl donor), researchers can trace the metabolic pathways leading to the synthesis of this compound. nih.gov The labeled products can then be analyzed by NMR or mass spectrometry to determine the position and extent of isotopic incorporation. This provides valuable insights into the enzymatic reactions and metabolic fluxes involved in its formation. biorxiv.org

Isotopic labeling can also be used to enhance the sensitivity of detection in NMR and mass spectrometry. For example, uniform ¹³C and ¹⁵N labeling can significantly improve the signal-to-noise ratio in NMR experiments, facilitating the structural analysis of complex molecules. sigmaaldrich.com In mass spectrometry, isotopically labeled internal standards are often used for accurate quantification of the target analyte.

Future Research Directions and Unexplored Avenues in Glycoscience

Elucidation of Novel Biosynthetic and Catabolic Pathways in Diverse Organisms

The biosynthesis of 6-deoxyhexoses is a complex, multi-step enzymatic process. In bacteria, these sugars are often found in lipopolysaccharides (LPS), extracellular polysaccharides, and as part of secondary metabolites like antibiotics. oup.comresearchgate.net The pathways typically begin with a common nucleotide-activated sugar, such as GDP-D-mannose or dTDP-D-glucose, which is then modified by a series of enzymes. oup.com For instance, the well-studied de novo biosynthesis of GDP-L-fucose (the activated form of 6-deoxy-L-galactose) from GDP-D-mannose involves two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/reductase (GMER). oup.com

A primary area for future research is the identification and characterization of the complete biosynthetic pathway for 6-Deoxy-3-O-methyl-L-galactose. While the core pathway to the 6-deoxy-L-galactose scaffold is likely conserved, the specific O-methyltransferase responsible for adding a methyl group at the C3 position remains to be discovered in most organisms. Identifying this enzyme is crucial, as methylation can dramatically alter the sugar's properties. researchgate.netacs.org Research efforts will likely focus on genome mining in organisms known to produce methylated glycans to identify candidate methyltransferase genes and subsequently validating their function through in vitro enzymatic assays and heterologous expression. mdpi.com

Equally important and largely unexplored are the catabolic pathways for methylated deoxyhexoses. Microorganisms have evolved diverse strategies to utilize uncommon carbohydrates as carbon sources. capes.gov.brmdpi.comasm.org Recent studies have begun to uncover novel catabolic pathways for rare sugars, such as the degradation of 3,6-anhydro-L-galactose in marine bacteria, which involves an initial oxidation step by a dehydrogenase followed by isomerization. nih.govresearchgate.net It is highly probable that unique enzymatic pathways also exist for the breakdown of this compound. Future investigations will need to isolate and study microorganisms capable of growing on this sugar to elucidate the specific enzymes and metabolic intermediates involved. This knowledge could reveal new enzymatic chemistries and provide a deeper understanding of microbial carbon metabolism. nih.gov

| Research Focus Area | Key Objectives | Potential Impact |

| Biosynthesis | Identify and characterize the specific O-methyltransferase for the C3-methylation of 6-deoxy-L-galactose. | Enables recombinant production of the sugar and related glycans. |

| Reconstitute the complete biosynthetic pathway in a heterologous host. | Provides a platform for producing novel glycosylated compounds. | |

| Catabolism | Isolate and identify microorganisms that can utilize this compound as a sole carbon source. | Expands our understanding of microbial metabolic diversity. |

| Elucidate the enzymatic steps and genetic basis for its degradation. | May lead to the discovery of novel enzymes for bioremediation or biocatalysis. |

Development of Innovative Synthetic Strategies for Structurally Complex Methylated Deoxyhexoses

The study of the biological functions of rare sugars like this compound is often hampered by their limited availability from natural sources. Therefore, chemical synthesis is essential for obtaining the quantities needed for biological and structural studies. The synthesis of structurally complex carbohydrates is challenging due to the need for precise control over stereochemistry at multiple chiral centers and the regioselective modification of numerous hydroxyl groups.

Current strategies often involve multi-step procedures starting from more common monosaccharides. For example, syntheses of related methylated deoxyhexoses like D-digitalose (6-deoxy-3-O-methyl-D-galactose) have been achieved from D-galactose derivatives through a series of protection, modification, and deprotection steps. rsc.org Other approaches utilize L-rhamnose as a starting point for various 6-deoxy-L-hexoses. researchgate.netgoogle.com A key challenge is the site-selective methylation of a specific hydroxyl group among many with similar reactivity. rsc.org

Future research in synthetic carbohydrate chemistry will focus on developing more innovative and efficient strategies. This includes the development of novel catalysts for regioselective and stereoselective glycosylations and modifications, reducing the reliance on traditional protecting-group manipulations. Organocatalysis and enzymatic synthesis are promising avenues for creating these complex molecules with higher efficiency and fewer steps. rhhz.net The ultimate goal is to create robust and scalable synthetic routes that can provide not only this compound but also a diverse library of related analogues for structure-activity relationship studies.

| Synthetic Strategy | Advantages | Challenges |

| Linear Synthesis from Common Sugars | Utilizes readily available starting materials (e.g., D-galactose, L-rhamnose). rsc.orggoogle.com | Often requires numerous protection/deprotection steps, leading to low overall yields. |

| Catalytic Regioselective Modification | Can significantly shorten synthetic routes by avoiding protecting groups. rsc.org | Development of catalysts with high selectivity for specific hydroxyl groups on a sugar scaffold is difficult. |

| Chemo-enzymatic Synthesis | Enzymes offer unparalleled stereo- and regioselectivity under mild conditions. | Requires identification and engineering of suitable enzymes (e.g., methyltransferases, glycosyltransferases). |

Application in Glycoengineering and Synthetic Glycobiology for Fundamental Understanding

Metabolic glycoengineering is a powerful technique used to modify the glycan structures on the surface of living cells by providing them with unnatural sugar precursors. mdpi.comresearchgate.net These precursors are taken up by the cell and processed by the native glycosylation machinery, leading to the incorporation of the modified sugar into cellular glycoconjugates. This approach allows for the introduction of chemical reporters for imaging or for altering the biological functions of glycoproteins and glycolipids. uni-konstanz.de

An exciting future direction is the use of this compound as a molecular probe in metabolic glycoengineering experiments. Since it is an analogue of L-fucose (6-deoxy-L-galactose), it could potentially be processed by the fucose salvage pathway. mdpi.com Feeding this sugar to cells would test the substrate promiscuity of the key enzymes in this pathway, namely fucokinase and GDP-fucose pyrophosphorylase, as well as the various fucosyltransferases that attach fucose to glycan chains.

The successful incorporation of this compound would demonstrate the pathway's tolerance for C3-modified substrates and create cells with novel, methylated glycan epitopes. These glyco-engineered cells could then be used to probe fundamental biological questions, such as how C3-methylation affects selectin-mediated cell adhesion or the binding of fucose-specific lectins. Conversely, a lack of incorporation would provide crucial information about the strict structural requirements of the enzymes involved. These experiments in synthetic glycobiology, where novel components are introduced into biological systems, are essential for gaining a fundamental understanding of the operational boundaries and logic of cellular glycosylation pathways. nih.gov

| Application Area | Experimental Goal | Fundamental Question Addressed |

| Metabolic Glycoengineering | Feed this compound to cells and detect its incorporation into cell surface glycans. | What is the substrate tolerance of the fucose salvage pathway and fucosyltransferases for C3-modified sugars? |

| Synthetic Glycobiology | Create cells displaying glycans terminated with this methylated sugar. | How does C3-methylation of terminal fucose residues affect known fucose-dependent biological processes (e.g., cell adhesion, pathogen binding)? |

| Probing Enzyme Specificity | Use the sugar as a substrate or inhibitor in in vitro assays with purified glycosylation enzymes. | What are the specific structural determinants for substrate recognition by fucokinases and fucosyltransferases? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.